![molecular formula C17H15ClFN3O2S2 B2653151 N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252926-89-8](/img/structure/B2653151.png)
N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of various functional groups, such as chloro, fluoro, and thienopyrimidine, suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions.
Attachment of the Chloro and Fluoro Substituents: Halogenation reactions are used to introduce the chloro and fluoro groups onto the phenyl ring.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the thienopyrimidine core suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-ethyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Uniqueness
N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to the specific combination of functional groups and the propyl substituent on the thienopyrimidine core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that exhibits potential biological activity due to its unique structural features. The compound incorporates a thieno[3,2-d]pyrimidine core, which is often associated with various pharmacological effects, including kinase inhibition and antimicrobial properties. This article provides a comprehensive review of the biological activities attributed to this compound, supported by relevant studies and data.
Structural Features
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is known for its ability to interact with biological targets, particularly kinases.
- Amide and Sulfanyl Groups : These functional groups are commonly associated with antimicrobial activity and may enhance the compound's overall pharmacological profile.
Kinase Inhibition
The thieno[3,2-d]pyrimidine moiety suggests that this compound may inhibit specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt malignant cell proliferation.
Research indicates that compounds with similar structures have demonstrated significant kinase inhibitory activity, leading to their exploration as potential anticancer agents. Further studies are necessary to validate the specific kinase targets of this compound.
Antimicrobial Properties
The presence of amide and sulfanyl groups in the compound indicates potential antimicrobial activity. Many successful antibiotics incorporate similar functional groups. Preliminary studies could explore the effectiveness of this compound against various bacterial and fungal strains.
For instance, compounds with thieno[3,2-d]pyrimidine structures have been reported to exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Testing against common pathogens could provide insights into its therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. By synthesizing and testing analogs of this compound, researchers can identify which structural modifications enhance or diminish its biological effects. This approach can lead to the development of more potent derivatives for therapeutic use.
In Vitro Studies
In vitro assays have been conducted on similar compounds exhibiting kinase inhibition and antimicrobial properties. For example:
These studies highlight how modifications to the phenyl ring or other substituents can significantly impact biological activity.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2S2/c1-2-6-22-16(24)15-13(5-7-25-15)21-17(22)26-9-14(23)20-12-4-3-10(18)8-11(12)19/h3-5,7-8H,2,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCHIBDECFNGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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